molecular formula C14H15FN2O5S B5878027 Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- CAS No. 105411-90-3

Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-

Cat. No.: B5878027
CAS No.: 105411-90-3
M. Wt: 342.34 g/mol
InChI Key: LTRMRLWAMQJNGC-UHFFFAOYSA-N
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Description

Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- is a synthetic compound that belongs to the class of fluorinated uracil derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of the fluorine atom and the sulfonyl group in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom at the 5-position of uracil using a fluorinating agent such as Selectfluor.

    Sulfonylation: Attachment of the sulfonyl group to the uracil ring through a sulfonylation reaction using reagents like sulfonyl chlorides.

    Alkylation: Introduction of the p-(2-methylpropoxy)phenyl group through an alkylation reaction, often using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug that also incorporates into DNA and disrupts nucleotide metabolism.

    6-Substituted Uracil Derivatives: Compounds with various substituents at the 6-position of the uracil ring, used as antiviral agents.

Uniqueness

Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- is unique due to the presence of both the fluorine atom and the sulfonyl group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-fluoro-1-[4-(2-methylpropoxy)phenyl]sulfonylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O5S/c1-9(2)8-22-10-3-5-11(6-4-10)23(20,21)17-7-12(15)13(18)16-14(17)19/h3-7,9H,8H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRMRLWAMQJNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147119
Record name Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105411-90-3
Record name Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105411903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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